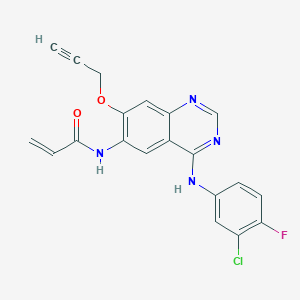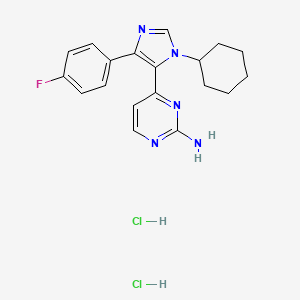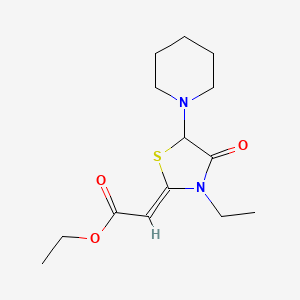
Piprozolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piprozolin, also known as piprozoline, is a medication primarily used for bile therapy. It is a choleretic agent, meaning it promotes the production and flow of bile. This compound is particularly useful in conditions where an increase in bile flow is desired .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piprozolin involves several key steps:
Condensation Reaction: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.
Bromination and Substitution: The active methylene group is brominated, followed by the displacement of the halogen by piperidine, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Piprozolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Piprozolin has several applications in scientific research:
Chemistry: It is used as a model compound in studies of choleretic agents and their mechanisms.
Biology: Research on this compound helps understand its effects on bile production and liver function.
Medicine: this compound is studied for its potential therapeutic uses in conditions requiring increased bile flow.
Industry: It is used in the development of new choleretic drugs and formulations.
Mecanismo De Acción
Piprozolin exerts its effects by promoting the production and flow of bile. The exact molecular targets and pathways involved include:
Activation of Bile Acid Transporters: this compound stimulates bile acid transporters in the liver, enhancing bile secretion.
Modulation of Enzymatic Activity: It induces certain enzymes involved in bile acid synthesis and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Fenclozic Acid: Unlike piprozolin, fenclozic acid exhibits anti-inflammatory activity rather than choleretic activity.
Ursodeoxycholic Acid: Another bile acid used in bile therapy, but with different mechanisms and applications.
Uniqueness of this compound
This compound is unique in its specific choleretic activity, making it particularly useful in conditions where an increase in bile flow is required without the anti-inflammatory effects seen in similar compounds like fenclozic acid .
Propiedades
Número CAS |
63250-48-6 |
|---|---|
Fórmula molecular |
C14H22N2O3S |
Peso molecular |
298.40 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |
Clave InChI |
UAXYBJSAPFTPNB-KHPPLWFESA-N |
SMILES |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
SMILES isomérico |
CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |
SMILES canónico |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Piprozoline; piprozolin. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


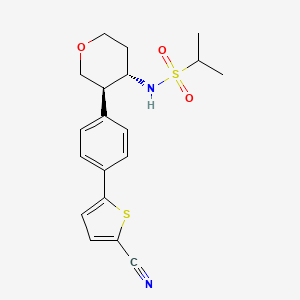
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)
![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)
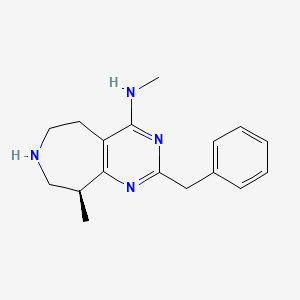
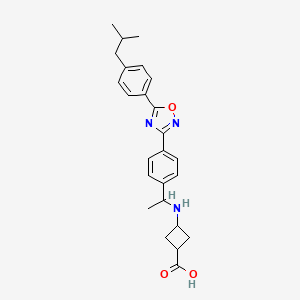
![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)
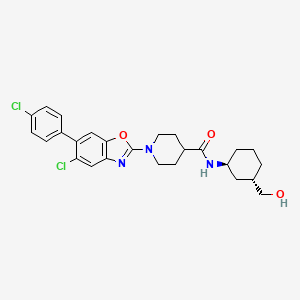

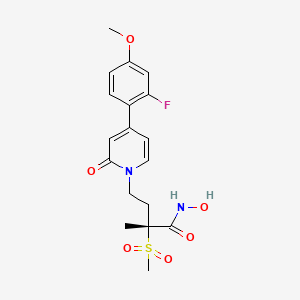
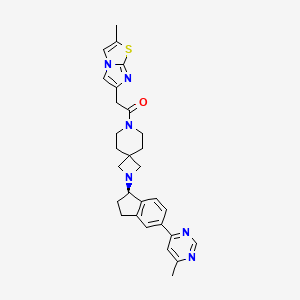
![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)

